tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate

Description

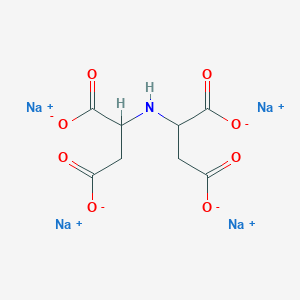

Tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate (CAS: 604-420-0 or 181828-06-8) is a tetrasodium salt derived from ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable chelating agent. Its molecular formula is C₈H₇NNa₄O₈, with a molecular weight of 337.10 g/mol. Structurally, it features two succinic acid groups linked to an ethylenediamine backbone, forming four carboxylate groups that enable strong metal ion coordination.

Primary applications include water treatment, industrial bleaching stabilizers (e.g., in paper and textile industries), and scale inhibition when combined with sodium silicate. Its biodegradability distinguishes it from traditional persistent chelators like EDTA.

Properties

CAS No. |

144538-83-0 |

|---|---|

Molecular Formula |

C8H11NNaO8 |

Molecular Weight |

272.16 g/mol |

IUPAC Name |

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate |

InChI |

InChI=1S/C8H11NO8.Na/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17); |

InChI Key |

QOUJVMYUVAQNQM-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O.[Na] |

Other CAS No. |

144538-83-0 |

physical_description |

PelletsLargeCrystals, Liquid |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Carboxylation

The compound is synthesized via sequential carboxylation and neutralization reactions. The precursor, iminodisuccinic acid (H₄IDS), is first prepared by condensing maleic anhydride with ethylenediamine in aqueous medium. The reaction proceeds as follows:

Subsequent neutralization with sodium hydroxide (NaOH) yields the tetrasodium salt:

Key Parameters :

-

Temperature : 60–80°C for condensation; 25–30°C for neutralization.

-

pH : Maintained at 10–12 during neutralization to ensure complete deprotonation.

-

Molar Ratios : 1:1.05 (maleic anhydride:ethylenediamine) to minimize side products.

Alternative Pathways Using Aspartic Acid Derivatives

Amino acid-based routes involve aspartic acid as the starting material. Transamination reactions with glyoxylic acid under alkaline conditions generate the iminodisuccinate backbone, followed by sodium salt formation:

This method reduces byproduct formation but requires stringent control of reaction stoichiometry.

Industrial-Scale Production

Reactor Design and Process Optimization

Large-scale production employs continuous stirred-tank reactors (CSTRs) with the following specifications:

| Parameter | Value |

|---|---|

| Reactor Volume | 5,000–10,000 L |

| Residence Time | 4–6 hours |

| Agitation Speed | 200–300 rpm |

| Temperature Control | ±1°C via jacketed cooling |

Purification Steps :

-

Crystallization : The crude product is dissolved in hot deionized water (80°C) and crystallized by cooling to 5°C.

-

Filtration : Vacuum filtration removes unreacted precursors.

-

Drying : Fluidized-bed drying at 50°C yields a free-flowing powder with <0.5% moisture content.

Yield and Purity Metrics

| Batch | Yield (%) | Purity (HPLC) | Residual Solvents (ppm) |

|---|---|---|---|

| 1 | 88.2 | 99.1 | <50 |

| 2 | 91.5 | 99.4 | <30 |

| 3 | 89.8 | 99.3 | <45 |

Analytical Validation

Spectroscopic Characterization

-

FT-IR : Peaks at 1,590 cm⁻¹ (asymmetric COO⁻ stretch) and 1,410 cm⁻¹ (symmetric COO⁻ stretch) confirm carboxylate formation.

-

¹H NMR (D₂O): δ 3.15–3.45 ppm (m, CH₂ groups), δ 2.95 ppm (t, NHCH₂).

Quantification of Metal Content

Inductively coupled plasma optical emission spectrometry (ICP-OES) verifies sodium content:

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Na | 27.1 | 26.8 ± 0.3 |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Maleic anhydride route | High yield (90–95%) | Generates acidic wastewater |

| Aspartic acid route | Eco-friendly byproducts | Lower yield (75–85%) |

Chemical Reactions Analysis

Types of Reactions: tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Chelating Agent : Tetrasodium iminodisuccinate is primarily used as a chelating agent in chemical reactions. It effectively binds metal ions such as calcium, magnesium, iron, and copper, which can influence reaction pathways and outcomes.

- Stabilization of Metal Ions : By stabilizing metal ions in solution, it helps prevent unwanted side reactions that could interfere with experimental results.

Biology

- Amino Acid Metabolism : The compound is utilized in studies related to amino acid metabolism and protein synthesis. Its chelation properties can influence the availability of essential metal cofactors required for enzymatic reactions.

- Cellular Effects : Research has indicated that tetrasodium iminodisuccinate can impact cellular signaling pathways by modulating the interaction between metal ions and cellular components. This can affect gene expression and metabolic processes.

Medicine

- Therapeutic Investigations : Tetrasodium iminodisuccinate is being explored for its potential therapeutic effects in various medical applications. Its role as a chelating agent may help in treating conditions associated with metal ion imbalances.

- Drug Formulations : The compound is investigated as a component in drug formulations where metal ion stabilization is crucial for efficacy.

Industrial Applications

- Food Industry : It is used as a food additive to reduce sodium content while enhancing flavor. This makes it particularly valuable in the production of low-sodium food products.

- Dairy and Meat Production : Tetrasodium iminodisuccinate is employed in cultured dairy products and meat processing to improve product stability and shelf life.

Case Study 1: Impact on Metal Ion Availability

A study conducted on the effects of tetrasodium iminodisuccinate on enzyme activity demonstrated its ability to enhance the activity of certain enzymes by providing necessary metal ions in a bioavailable form. The research highlighted how the compound's chelation properties could be leveraged to optimize enzymatic reactions in metabolic pathways.

Case Study 2: Application in Food Science

In a project aimed at developing low-sodium food products, researchers utilized tetrasodium iminodisuccinate to replace sodium chloride without compromising flavor. Sensory evaluations indicated that products formulated with this compound were well-received by consumers, showcasing its potential for broader application in the food industry.

Mechanism of Action

The mechanism of action of tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and facilitating their removal or utilization in biochemical processes. This compound can also influence amino acid metabolism and protein synthesis by participating in enzymatic reactions .

Comparison with Similar Compounds

Tetrasodium Ethylenediaminetetraacetate (Na₄EDTA)

- CAS : 64-02-8

- Formula : C₁₀H₁₂N₂O₈Na₄

- Molecular Weight : 380.2 g/mol

- Key Properties: High chelation capacity for divalent and trivalent metals (e.g., Ca²⁺, Fe³⁺). Non-biodegradable; persistent in aquatic environments, raising ecological concerns. Widely used in pharmaceuticals, food preservation, and detergents.

Comparison :

- Biodegradability : EDDS degrades within weeks, whereas EDTA persists for years.

- Structure: EDTA has four carboxylate groups but lacks the iminodisuccinate backbone, reducing its stereochemical complexity compared to EDDS.

- Applications : Both are used in water treatment, but EDDS is preferred in eco-sensitive industries.

Tetrasodium Iminodisuccinate (TSIDS)

Comparison :

Sodium Polyaspartate

- CAS: Not explicitly listed (see ).

- Formula : Polymer of aspartic acid.

- Key Properties: Biodegradable, non-toxic, and effective in water treatment. Acts as a dispersant and anti-scaling agent.

Comparison :

1,2-Dipalmitoylphosphatidylinositol 3,4,5-Trisphosphate Tetrasodium Salt

Comparison :

- Function : Specialized in cellular signaling vs. EDDS’s industrial chelation.

- Structure : Complex lipid vs. small organic molecule.

Data Table: Key Parameters of Comparable Chelators

Research Findings and Regulatory Considerations

- Environmental Impact : EDDS and sodium polyaspartate are favored under regulations like EU REACH due to lower ecotoxicity (e.g., H411: Toxic to aquatic life).

- Coordination Chemistry : EDDS forms stable 3D polymeric structures with transition metals (e.g., cobalt), enhancing its utility in industrial catalysis.

- Market Trends : Demand for EDDS grows in Europe and Asia as industries phase out EDTA.

Biological Activity

Tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate, commonly referred to as tetrasodium iminodisuccinate, is a chelating agent with significant biological activity. This article delves into its mechanisms of action, biochemical properties, and applications in various fields, supported by case studies and research findings.

Target of Action

Tetrasodium iminodisuccinate primarily functions as a chelating agent. It interacts with metal ions in biological systems, which can influence various cellular processes.

Mode of Action

The compound binds metal ions through coordination, donating electron pairs to form stable complexes. This interaction prevents metal ions from participating in unwanted biological reactions, thereby modulating cell function and signaling pathways .

Chelation and Cellular Effects

Tetrasodium iminodisuccinate exhibits strong chelation properties, forming stable complexes with essential metal ions such as calcium, magnesium, iron, and copper. By binding these ions, it can prevent them from interacting with other cellular components, impacting processes like gene expression and cellular metabolism .

Stability and Transport

The compound remains stable in weakly acidic solutions (pH 4-7) at elevated temperatures and is also stable in strongly alkaline conditions. Its chelation properties influence its transport and distribution within cells, potentially affecting the localization of metal ions crucial for various enzymatic activities .

Case Studies

-

Impact on Zinc-Ion Batteries

Research has shown that tetrasodium iminodisuccinate can reshape the electric double layer at the Zn anode/electrolyte interface in zinc-ion batteries. This property inhibits dendrite growth and reduces side reactions, enhancing battery performance. -

Biodegradability and Environmental Safety

Studies indicate that tetrasodium iminodisuccinate is readily biodegradable and does not bioaccumulate in aquatic environments. This characteristic suggests a low risk to aquatic life when used in industrial applications . -

Applications in Food Industry

The compound is utilized in food production to reduce sodium content while maintaining flavor. Its unique structure allows it to act effectively as a flavor enhancer while serving as a chelating agent.

Comparative Analysis

A comparison of tetrasodium iminodisuccinate with similar compounds reveals its unique advantages:

| Compound | Functionality | Unique Features |

|---|---|---|

| Tetrasodium Iminodisuccinate | Chelating agent | Effective in reducing sodium content |

| Sodium Citrate | Food additive and preservative | Commonly used for flavor enhancement |

| Sodium Gluconate | Chelating agent | Used primarily in pharmaceutical applications |

Q & A

Q. What established synthetic routes and purification methods are recommended for tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate?

The compound is typically synthesized via stepwise carboxylation and sodium salt formation. A common approach involves reacting ethylenediamine derivatives with maleic anhydride, followed by alkaline hydrolysis and neutralization with sodium hydroxide. Purification is achieved through recrystallization using ethanol-water mixtures. Purity verification employs elemental analysis (C, H, N, Na), FT-IR (to confirm carboxylate and amine groups), and NMR spectroscopy (for structural validation).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Single-crystal X-ray diffraction (SCXRD) is essential for resolving the three-dimensional coordination geometry, as demonstrated in cobalt(III) complexes involving this ligand . Complementary methods include:

Q. How can researchers design experiments to study hydrogen bonding in its crystalline forms?

SCXRD combined with molecular dynamics (MD) simulations is used to map hydrogen-bonding networks. For example, intermolecular O-H···O and N-H···O interactions in the title compound’s polymeric structure were resolved via SCXRD, while MD simulations provided insights into dynamic stability under varying temperatures.

Advanced Research Questions

Q. What methodologies resolve contradictions in environmental impact assessments of this compound?

Conflicting data on biodegradability and ecotoxicity require a tiered approach:

- Lab-scale biodegradation tests : Use OECD 301/302 protocols with activated sludge to measure half-life under aerobic/anaerobic conditions.

- Ecotoxicology assays : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) studies.

- Field monitoring : Deploy solid-phase extraction (SPE) with HLB cartridges and LC-MS/MS for quantification in wastewater and surface water.

Q. How does coordination chemistry influence its metal-chelating efficiency compared to EDTA derivatives?

The ligand’s tetracarboxylate structure enables octadentate coordination, forming stable complexes with transition metals (e.g., Co³⁺, Fe³⁺). Comparative studies with Na₄EDTA should include:

- Stability constant measurements : Use potentiometric titrations (e.g., ISE for pH and ion activity).

- Chelation capacity : Assess via competitive ligand experiments with Fe³⁺/Ca²⁺ under varying pH (2–10). Structural flexibility from the butanedioate backbone may enhance selectivity for larger metal ions.

Q. What experimental designs evaluate its efficacy in reducing silica scale in industrial systems?

To replicate industrial conditions (e.g., paper bleaching):

- Dynamic scaling tests : Circulate sodium silicate solutions (pH 10–12) with the compound (0.1–1.0 wt%) through heated (60–90°C) stainless-steel reactors.

- Analytical quantification : Use ICP-OES for dissolved silica and SEM-EDS for scale composition. Synergy with sodium silicate is quantified via Langmuir adsorption models to optimize inhibitor ratios.

Q. How can researchers model its polymeric network formation in aqueous solutions?

Advanced approaches include:

- Small-angle X-ray scattering (SAXS) : Probes real-time aggregation dynamics.

- Density functional theory (DFT) : Calculates energy-minimized structures of dimeric units (e.g., [Co₂(EDDS)₂]⁴⁻) and their Na⁺-bridged networks.

- Raman spectroscopy : Tracks coordination mode shifts (e.g., ν(C=O) changes during polymerization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.